molecular formula C15H15N5O2S B2477027 6-methyl-N-[4-(methylthio)benzyl]-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide CAS No. 1396864-16-6

6-methyl-N-[4-(methylthio)benzyl]-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide

Cat. No.: B2477027
CAS No.: 1396864-16-6
M. Wt: 329.38
InChI Key: OUFLTUTZBWPOLF-UHFFFAOYSA-N
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Description

The compound “6-methyl-N-[4-(methylthio)benzyl]-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide” is a novel triazole-pyrimidine hybrid . It has been studied for its potential neuroprotective and anti-neuroinflammatory properties . These compounds have been shown to have promising properties in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .


Synthesis Analysis

The synthesis of these compounds involves a series of reactions. The compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis process involves the refluxing of certain compounds in phosphorus oxychloride . Another method involves the reaction of substituted aldehyde, ethyl acetoacetate, and urea in ethanol .


Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a triazole and a pyrimidine ring . The triazole ring is a five-membered ring containing three nitrogen atoms . The pyrimidine ring is a six-membered ring with two nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are complex and involve multiple steps . The reactions involve the use of various reagents and catalysts . The reaction conditions, such as temperature and pH, are carefully controlled to ensure the successful synthesis of the desired compounds .

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been involved in the synthesis of diverse heterocyclic compounds. For instance, Elotmani et al. (2002) detailed the condensation of related compounds in the creation of alkoxycarbonylmethyl-7-methyl-1,2,4-triazolo pyrimidines, a process crucial in the development of various chemical structures for potential pharmacological applications (Elotmani et al., 2002).

  • Taha (2008) explored the synthesis of 1,2,4-triazolo derivatives with potential antimicrobial activity. This research signifies the compound’s relevance in creating new chemical entities with potential biological activities (Taha, 2008).

Biological Activities

  • Hassan (2013) demonstrated the synthesis of pyrazoline and pyrazole derivatives from similar compounds, which were tested for antibacterial and antifungal activities. This highlights the compound's role in generating new molecules with antimicrobial potential (Hassan, 2013).

  • Ilić et al. (2011) synthesized triazolo[4,3-b]pyridazin derivatives from similar compounds, demonstrating their antiproliferative activity on endothelial and tumor cells. This underscores the compound's utility in cancer research (Ilić et al., 2011).

Computational Studies

  • Danylchenko et al. (2016) utilized similar compounds in a virtual library for the computer prediction of biological activity and acute toxicity. This indicates its use in computational drug discovery, especially for predicting potential antineurotic activity (Danylchenko et al., 2016).

Properties

IUPAC Name

6-methyl-N-[(4-methylsulfanylphenyl)methyl]-4-oxo-5H-triazolo[1,5-a]pyrazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2S/c1-9-8-20-13(15(22)17-9)12(18-19-20)14(21)16-7-10-3-5-11(23-2)6-4-10/h3-6,8H,7H2,1-2H3,(H,16,21)(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUFLTUTZBWPOLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=C(N=N2)C(=O)NCC3=CC=C(C=C3)SC)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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